Lysogb3
Übersicht
Beschreibung
Lysogb3, also known as lyso-Ceramide trihexoside, is a metabolite of globotriaosylsphingosine . It is a deacylated metabolite of globotriaosylsphingosine and is used as a blood biomarker in Fabry nephropathy . It also serves as a Shiga toxin receptor and can be used as an internal standard in glycosphingolipid studies .
Synthesis Analysis
LysoGb3 is formed by the enzyme acid ceramidase from accumulating Gb3 in lysosomes . It can leave cells and reach the circulation, resulting in over a hundred-fold elevated plasma levels in classic FD males .Molecular Structure Analysis
The molecular weight of Lysogb3 is 785.9 Da . It is a deacylated metabolite of globotriaosylsphingosine .Chemical Reactions Analysis
LysoGb3 is involved in the pathogenesis of Fabry disease . It activates Notch1 signaling in normal human podocytes . The mean value for plasma lyso-Gb3±SD in males was 0.54±0.08 nmol/L and in females was 0.53±0.10 nmol/L .Physical And Chemical Properties Analysis
The reference interval for plasma lysoGb3 in Japanese was determined to be 0.35–0.71 nmol/L . The plasma lyso-Gb3 level was strikingly increased in classic Fabry males, and to a lesser extent in later-onset Fabry males and Fabry females .Wissenschaftliche Forschungsanwendungen
- Field : Medical Genetics
- Application : LysoGb3 is used in the study of genetic and enzymatic alterations related to Anderson-Fabry Disease (FD), a rare, progressive, multisystem storage disorder caused by the partial or total deficit of the lysosomal enzyme α-galactosidase A (α-Gal A) .
- Methods : The accumulation of LysoGb3 was determined in the blood of subjects with a symptomatology referable to FD. Exonic mutations in the GLA gene were detected in patients .
- Results : The accumulation of LysoGb3 was found in all male patients with a mutation responsible for classic or late-onset FD. LysoGb3 levels were consistent with the type of mutations and the symptomatology of patients .
- Field : Clinical Genetics
- Application : Plasma LysoGb3 is used as a biomarker for selecting high-risk patients with Fabry disease from multispecialty clinics for genetic analysis .
- Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
- Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .
- Field : Biochemistry
- Application : LysoGb3 concentration is used in the study of neuronopathic forms of MPS, a group of metabolic disorders caused by the absence or malfunctioning of lysosomal enzymes needed to break down molecules called glycosaminoglycans .
- Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, and MPS III patients .
- Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group .
Anderson-Fabry Disease Research
Fabry Disease Screening
Mucopolysaccharidoses (MPS) Research
- Field : Biochemistry
- Application : LysoGb3 concentration is used in the study of neuronopathic forms of Mucopolysaccharidoses (MPSs), a group of lysosomal storage disorders associated with impaired glycosaminoglycans (GAGs) catabolism .
- Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, MPS III, MPS IV, and MPS VI patients .
- Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group. LysoGb3 level was normal in MPS VI and MPS IVA .
- Field : Clinical Genetics
- Application : Plasma LysoGb3 is used as a primary screening biomarker for classic and late-onset Fabry disease in males and females .
- Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
- Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .
- Field : Medical Genetics
- Application : LysoGb3 is used in the study of various lysosomal storage diseases, including Krabbe disease and Gaucher disease .
- Methods : The production of lyso-lipids as a system to decrease cellular accumulation seems to be a common strategy for various lysosomal storage diseases, and elevated lyso-lipid levels have also been found in these diseases .
- Results : The connection between these diseases and LysoGb3 has not yet been established .
Neuronopathic Forms of Mucopolysaccharidoses
Primary Screening Biomarker for Fabry Disease
Lysosomal Storage Diseases Research
- Field : Biochemistry
- Application : LysoGb3 concentration is used in the study of neuronopathic forms of Mucopolysaccharidoses (MPSs), a group of lysosomal storage disorders associated with impaired glycosaminoglycans (GAGs) catabolism .
- Methods : The LysoGb3 concentration was determined in untreated MPS I, MPS II, MPS III, MPS IV, and MPS VI patients .
- Results : LysoGb3 concentration was significantly elevated in untreated MPS I, MPS II, and MPS III patients, compared to the control group. LysoGb3 level was normal in MPS VI and MPS IVA .
- Field : Clinical Genetics
- Application : Plasma LysoGb3 is used as a primary screening biomarker for classic and late-onset Fabry disease in males and females .
- Methods : Plasma lyso-Gb3 concentration, α-galactosidase A (α-Gal A) activity, and analysis of the α-Gal A gene (GLA) were used for primary and secondary screens, respectively .
- Results : Plasma lyso-Gb3 was found to be effective for selecting candidates for genetic counseling and testing, revealing unrecognized FD cases, and reducing the number of unnecessary genetic analyses .
- Field : Medical Genetics
- Application : LysoGb3 is used in the study of various lysosomal storage diseases, including Krabbe disease and Gaucher disease .
- Methods : The production of lyso-lipids as a system to decrease cellular accumulation seems to be a common strategy for various lysosomal storage diseases, and elevated lyso-lipid levels have also been found in these diseases .
- Results : The connection between these diseases and LysoGb3 has not yet been established .
Neuronopathic Forms of Mucopolysaccharidoses
Primary Screening Biomarker for Fabry Disease
Lysosomal Storage Diseases Research
Safety And Hazards
Zukünftige Richtungen
Regular observation of plasma lysoGb3 and antibodies is useful for monitoring Fabry patients during enzyme replacement therapy . Long term follow-up of individuals detected by newborn screening will improve our knowledge about the natural history of the disease, the phenotype prediction and the patients’ management .
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H67NO17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lysogb3 | |
CAS RN |
126550-86-5 | |
Record name | Globotriaosyl lysosphingolipid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.